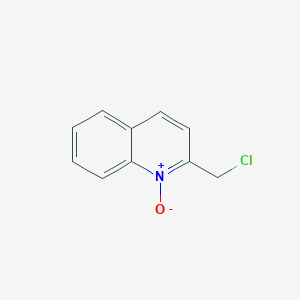

Quinoline, 2-(chloromethyl)-, 1-oxide

Descripción general

Descripción

Quinoline, 2-(chloromethyl)-, 1-oxide is a heterocyclic compound with the chemical formula C₉H₇NO . It belongs to the quinoline family and contains a chlorine atom attached to the second carbon position. The presence of the oxide group (O) indicates an oxygen atom bonded to the first carbon position in the quinoline ring .

Synthesis Analysis

Several synthetic methods exist for quinoline derivatives. Notably, an unconventional and efficient approach involves photocatalytic synthesis from readily available quinoline-N-oxides. This reagent-free, atom-economical method utilizes visible light, low catalyst loading, and provides high yields without undesirable by-products. The robustness of this methodology has been successfully demonstrated, even at the gram scale .

Additionally, other green and clean synthesis methods include microwave-assisted reactions, clay-catalyzed processes, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound-promoted synthesis, and UV radiation photocatalysis .

Molecular Structure Analysis

The molecular formula of Quinoline, 2-(chloromethyl)-, 1-oxide is C₉H₇NO , and its molecular weight is approximately 145.16 g/mol . The IUPAC Standard InChI representation is: InChI=1S/C9H7NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H .

Chemical Reactions Analysis

Quinoline, 2-(chloromethyl)-, 1-oxide can undergo various reactions, including C–H functionalization. Notably, the C–H functionalization of quinoline N-oxides allows the formation of novel quinolines, incorporating pharmacologically relevant functional groups .

Aplicaciones Científicas De Investigación

Organic Synthesis and Ligand Development : Quinoline and its derivatives, including quinoline N-oxides, are pivotal in the development of new synthetic pathways and ligands in organic chemistry. For instance, a study demonstrated the deoxygenative 2-alkoxylation of quinoline 1-oxide, which is a significant process for producing various quinoline derivatives (Hamana, Hayashida, & Honda, 1990). Additionally, quinoline N-oxides have been utilized in the formation of complex molecular structures, such as the crystal structure analysis of trans-dichloro-, trans-dimethyl, trans-bis(quinoline N-oxide)tin (Ng & Das, 1994).

C-H Functionalization : The C-H functionalization of quinolines, including quinoline N-oxides, is a critical area of research. It is an attractive strategy in green chemistry for creating functionalized quinolines, important in numerous natural products and drugs (Corio, Gravier-Pelletier, & Busca, 2021). This method is highly significant due to its efficiency and selectivity.

Environmental Remediation : Quinoline compounds have been studied for their role in environmental remediation. For instance, research on the iron oxide surface catalyzed oxidation of quinoline by hydrogen peroxide highlights its potential in treating environmental pollutants (Valentine & Wang, 1998).

Pharmacological Research : While avoiding direct references to drug use, dosage, and side effects, it's worth noting that functionalized quinolines, derived from processes involving quinoline N-oxides, play a crucial role in pharmacological research. For example, the direct C-H alkenylation of quinoline N-oxides has been studied for synthesizing antiparasitic drugs (Kouznetsov et al., 2020).

Propiedades

IUPAC Name |

2-(chloromethyl)-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-7-9-6-5-8-3-1-2-4-10(8)12(9)13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZWVDMAOHIFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506165 | |

| Record name | 2-(Chloromethyl)-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76253-74-2 | |

| Record name | 2-(Chloromethyl)-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

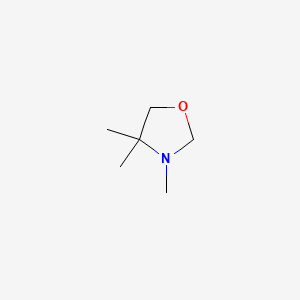

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro-](/img/structure/B3056965.png)